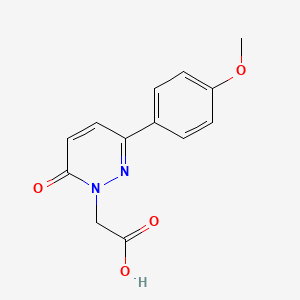

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-19-10-4-2-9(3-5-10)11-6-7-12(16)15(14-11)8-13(17)18/h2-7H,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFUYPSEVYOYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as catalytic coupling and advanced purification methods are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler derivatives.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon chains .

Scientific Research Applications

Structural Overview

The compound features a pyridazine core with a methoxyphenyl substituent and an acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 312.32 g/mol. The unique combination of functional groups in this structure contributes to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazine compounds, including 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid, exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the proliferation of various cancer cell lines, including colon and breast cancer cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may possess activity against both bacterial and fungal strains. Studies utilizing disc diffusion methods have demonstrated that certain derivatives show promising results against pathogens such as Staphylococcus aureus and Candida albicans . This highlights the potential for developing new antimicrobial agents based on this compound.

Chemical Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyridazine ring followed by functionalization with the methoxyphenyl group. Optimization of reaction conditions such as temperature and solvent choice is crucial to achieving high yields and purity of the final product.

Case Study 1: Anticancer Evaluation

A study conducted by Aziz-ur-Rehman et al. synthesized various pyridazine derivatives and evaluated their anticancer activity. The results indicated that compounds similar to this compound showed low IC50 values, indicating strong anticancer potential compared to standard drugs like doxorubicin . These findings support further exploration into this compound's therapeutic applications.

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial activity, derivatives were tested against common bacterial and fungal strains. The results revealed that certain derivatives exhibited significant inhibition zones, suggesting effective antimicrobial properties . This reinforces the potential application of this compound in treating infections caused by resistant strains.

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug development for:

- Cancer Therapy : Targeting specific pathways involved in tumor growth.

- Antimicrobial Agents : Developing new treatments for resistant bacterial infections.

- Anti-inflammatory Drugs : Investigating its effects on inflammatory pathways due to structural similarities with known anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations

Substituent Effects on Electronic and Physical Properties

- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the target compound donates electrons via its methoxy substituent, increasing aromatic ring electron density.

- Ester vs. Acid Functional Groups : Derivatives with ester groups (e.g., ethyl or methyl esters) are more lipophilic than the carboxylic acid form, which may enhance membrane permeability but reduce aqueous solubility . The target compound’s carboxylic acid group improves polarity, favoring interactions with polar biological targets.

Pharmacophoric Modifications

- Piperazine-Containing Analogs : Compounds like ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1-yl)acetate introduce a piperazine ring, a common pharmacophore in CNS-active drugs. This modification could enhance receptor affinity but may increase metabolic complexity .

Positional Isomerism

The analog 6-(2-methoxyphenyl)pyridazin-3(2H)-one demonstrates the impact of substituent position: the 2-methoxyphenyl group at position 6 (vs. 3 in the target) may alter ring conjugation and intermolecular interactions .

Amide Derivatives

The acetamide derivative N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide replaces the carboxylic acid with an amide, reducing acidity and enabling hydrogen-bond acceptor interactions. The extended phenethyl chain may enhance binding to hydrophobic pockets .

Biological Activity

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a pyridazine core, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C15H16N2O3

- Molecular Weight: 272.30 g/mol

The presence of the methoxy group and the pyridazine ring contributes to its unique reactivity and biological interactions.

Biological Activity

Preliminary studies have indicated that this compound exhibits several biological activities:

-

Anticancer Activity:

- The compound has shown cytotoxic effects against various cancer cell lines, including Hep-G2 (liver cancer) cells. In vitro studies demonstrated a significant reduction in cell viability when treated with this compound, suggesting its potential as an anticancer agent .

- A structure-activity relationship (SAR) analysis revealed that modifications to the methoxyphenyl group could enhance its cytotoxic efficacy .

- Neuroprotective Effects:

-

Anti-inflammatory Properties:

- Compounds with similar structural motifs have been reported to exhibit anti-inflammatory effects, which may also apply to this compound, although specific studies are needed to confirm this activity.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- The pyridazine ring may interact with various biological targets, including enzymes and receptors, modulating their activity.

- The methoxy group could enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-one | Similar pyridazine ring; lacks acetic acid | Antitumor activity |

| 2-(3-methoxyphenyl)-5-methylpyridazin-3-one | Contains methoxy group; different substitution pattern | Anti-inflammatory |

| 5-(4-methylphenyl)-6-hydroxypyridazin-1(6H)-one | Hydroxy group instead of methoxy; retains pyridazine core | Enzyme inhibitor |

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Cytotoxicity Studies:

- Neuroprotective Research:

Q & A

Q. What are the recommended synthetic routes for 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid?

A two-step methodology is commonly employed:

- Step 1 : Cyclocondensation of substituted hydrazines with 1,4-diketones to form the pyridazine core. For example, reacting 4-methoxyphenyl-substituted diketones with hydrazine derivatives under reflux in ethanol or acetic acid .

- Step 2 : Functionalization via nucleophilic substitution or ester hydrolysis. The acetic acid moiety can be introduced using ethyl oxalyl monochloride, followed by alkaline hydrolysis to yield the carboxylic acid group . Key reagents: Ethanol/acetic acid (solvent), hydrazine derivatives, and ethyl oxalyl monochloride.

Q. What spectroscopic and analytical methods are used to characterize this compound?

- NMR Spectroscopy : H and C NMR to confirm the pyridazine ring, methoxyphenyl substituents, and acetic acid moiety (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of the pyridazinone ring) and ~2500–3300 cm (carboxylic acid O-H stretch) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated [M+H] for CHNO: 268.08) .

Q. What safety protocols should be followed during handling?

- Storage : Room temperature in a dry environment to prevent hydrolysis of the acetic acid group .

- PPE : Lab coat, gloves, and goggles. Avoid inhalation of fine powder due to potential respiratory irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyclocondensation efficiency .

- Catalyst Screening : Lewis acids (e.g., ZnCl) may accelerate pyridazine ring formation .

- Temperature Control : Gradual heating (60–80°C) reduces side reactions like over-oxidation .

Q. What computational tools predict the compound’s physicochemical properties?

- ACD/Labs Percepta : Predicts logP (lipophilicity), pKa (carboxylic acid ~2.5), and solubility in aqueous buffers .

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .

Q. How can crystallography resolve structural ambiguities in derivatives?

- Single-Crystal X-ray Diffraction : Resolves bond angles and torsional strain in the pyridazinone ring. For example, dihedral angles between the methoxyphenyl group and pyridazine core can confirm planarity .

- Powder XRD : Validates bulk crystallinity and polymorphic forms .

Q. How should contradictions in biological activity data be addressed?

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before bioassays .

- Dose-Response Studies : Test multiple concentrations (e.g., 1–100 µM) in antimicrobial or enzyme inhibition assays to establish EC values .

Q. What strategies validate the compound’s mechanism of action in pharmacological studies?

- Enzyme Kinetics : Measure inhibition constants (K) against target enzymes (e.g., cyclooxygenase or kinases) using fluorescence-based assays .

- Molecular Docking : Simulate binding interactions with protein active sites (e.g., PyMOL or AutoDock) to identify key hydrogen bonds with the carboxylic acid group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.